molecular formula C8H16O2Si B1580809 Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- CAS No. 59414-23-2

Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-

Cat. No.: B1580809
CAS No.: 59414-23-2
M. Wt: 172.30 g/mol
InChI Key: SHALBPKEGDBVKK-SREVYHEPSA-N
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Description

Historical Context and Discovery

The development of silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- emerged from a confluence of advances in organosilicon chemistry and the growing understanding of diene reactivity in the early 1970s. The compound was first synthesized and characterized by Samuel J. Danishefsky and Takeshi Kitahara in 1974, marking a significant milestone in synthetic organic chemistry. This discovery built upon earlier foundational work by Stork and House, who had independently developed methods for creating silyl enol ethers, providing crucial precedent for the incorporation of silicon-based protecting groups in organic synthesis.

The historical significance of this compound cannot be overstated, as it represented the first highly electron-rich diene that could be readily prepared and employed in Diels-Alder reactions with exceptional efficiency. Prior to its development, chemists faced significant limitations when attempting to conduct cycloaddition reactions with electron-deficient dienophiles, as available dienes lacked sufficient reactivity or selectivity. The introduction of this silane derivative fundamentally changed the landscape of synthetic chemistry by providing access to previously challenging transformations.

The original synthesis protocol developed by Danishefsky and Kitahara involved the reaction of 4-methoxy-3-buten-2-one with chlorotrimethylsilane in the presence of triethylamine and zinc chloride in benzene, achieving a yield of 68%. This methodology represented a breakthrough in terms of both efficiency and practicality, as it provided a straightforward route to a highly valuable synthetic intermediate. The discovery was particularly noteworthy because it demonstrated how strategic incorporation of silicon functionality could dramatically enhance the reactivity profile of organic molecules.

Systematic Nomenclature and Synonyms

The systematic nomenclature of this organosilicon compound reflects its complex structural features and has evolved to accommodate various naming conventions used across different chemical databases and literature sources. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is [(3Z)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane, which accurately describes the geometric configuration and functional group arrangement. However, the compound is more commonly encountered in the literature under the name silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-, which emphasizes the silane functionality and the specific substitution pattern.

The compound has acquired numerous synonyms throughout its widespread adoption in synthetic chemistry, reflecting both its importance and the various perspectives from which chemists have approached its classification. Among the most frequently encountered alternative names are trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene and 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene. The designation "Danishefsky's diene" has become particularly prevalent in the synthetic chemistry community, serving as both a tribute to its discoverer and a convenient shorthand for practitioners in the field.

Additional systematic names found in chemical databases include 4-methoxybuta-1,3-dien-2-yloxy(trimethyl)silane and methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether. These variations in nomenclature often reflect different approaches to describing the same molecular structure, with some emphasizing the diene functionality while others focus on the ether linkage or silyl group. The Chemical Abstracts Service has assigned the registry number 59414-23-2 to this compound, providing a unique identifier that transcends nomenclature variations.

Table 1: Nomenclature and Identification Data

Parameter Value
Chemical Abstracts Service Number 59414-23-2
Molecular Formula C8H16O2Si
Molecular Weight 172.299 g/mol
IUPAC Name [(3Z)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane
InChI Key SHALBPKEGDBVKK-UHFFFAOYSA-N
PubChem Compound Identifier 101051
MDL Number MFCD00008498

Role in Modern Organosilicon Chemistry

The significance of silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- in contemporary organosilicon chemistry extends far beyond its initial application as a reactive diene in cycloaddition reactions. This compound has established itself as a paradigmatic example of how strategic incorporation of silicon functionality can fundamentally alter the reactivity and selectivity profiles of organic molecules. The electron-donating properties of both the methoxy group and the trimethylsilyl ether contribute to an exceptionally electron-rich π-system that exhibits remarkable reactivity toward electrophilic dienophiles.

Modern applications of this compound have expanded to encompass asymmetric synthesis, where its high reactivity and predictable selectivity have made it an invaluable tool for constructing complex molecular architectures with defined stereochemistry. The compound's ability to participate in hetero-Diels-Alder reactions has opened new pathways for the synthesis of oxygen-containing heterocycles, particularly pyran derivatives that serve as key intermediates in pharmaceutical synthesis. These applications have been facilitated by the development of catalytic systems that can further enhance the already impressive reactivity of the diene.

The role of this silane in medicinal chemistry has become increasingly prominent, with its derivatives finding application in the total synthesis of numerous bioactive natural products. The compound's utility in constructing polycyclic frameworks has been demonstrated in the synthesis of complex molecules such as spirotenuipesines A and B, where its high reactivity enabled critical bond-forming reactions that would otherwise be challenging to achieve. The predictable regioselectivity observed in cycloaddition reactions with this diene has made it particularly valuable for accessing specific substitution patterns required in target molecules.

Table 2: Physical and Chemical Properties

Property Value Reference
LogP 2.30
Molecular Weight 172.299 g/mol
Molecular Formula C8H16O2Si
SMILES Notation COC=CC(=C)OSi(C)C
Melting Point Not specified in available data
Boiling Point Not specified in available data
Density Not specified in available data

Contemporary research has also explored the use of this compound in materials science applications, where its unique combination of organic and silicon functionalities provides opportunities for creating hybrid materials with tailored properties. The presence of the silyl group enables surface modification reactions that can introduce organic functionality onto inorganic substrates, while the conjugated organic portion provides sites for further chemical elaboration. This dual functionality has made the compound valuable in developing new approaches to surface chemistry and materials synthesis.

The analytical characterization of this compound has benefited from advances in chromatographic techniques, with specific methods developed for its separation and analysis using reverse-phase high-performance liquid chromatography. These analytical developments have supported both quality control in commercial production and research applications where precise quantification is required. The compound's stability under appropriate storage conditions has facilitated its widespread adoption, although its sensitivity to moisture requires careful handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59414-23-2

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

[(3Z)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6-

InChI Key

SHALBPKEGDBVKK-SREVYHEPSA-N

SMILES

COC=CC(=C)O[Si](C)(C)C

Isomeric SMILES

CO/C=C\C(=C)O[Si](C)(C)C

Canonical SMILES

COC=CC(=C)O[Si](C)(C)C

Other CAS No.

59414-23-2

Pictograms

Flammable; Irritant

Origin of Product

United States

Biological Activity

Silane, specifically the compound Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- , is a versatile silane derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

  • Chemical Name : Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-
  • CAS Number : 59414-23-2
  • Molecular Formula : C₈H₁₆O₂Si
  • Molecular Weight : 172.299 g/mol
  • InChI Key : SHALBPKEGDBVKK-UHFFFAOYSA-N

This compound features a trimethylsilyl (TMS) group that serves as a protecting group for the hydroxyl functionality, allowing for selective modifications during organic synthesis. Its conjugated diene structure enables participation in Diels-Alder reactions, which are crucial for synthesizing various natural products and pharmaceuticals .

Antioxidant Properties

Research indicates that silane derivatives exhibit significant antioxidant activities. A study demonstrated that compounds similar to Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-, can scavenge free radicals effectively, thereby preventing oxidative stress in biological systems. This property is essential in mitigating cellular damage associated with various diseases .

Anti-inflammatory Effects

Silane derivatives have shown promising anti-inflammatory effects. For instance, studies have highlighted their ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits inhibitory effects against certain bacterial strains, indicating its potential as a natural antimicrobial agent .

Case Study 1: Cardiovascular Protection

A study investigated the cardioprotective effects of compounds related to silane derivatives. It was found that these compounds could significantly reduce oxidative stress and inflammation in heart tissues during ischemia-reperfusion injury. The results indicated a protective role against cardiac damage .

Case Study 2: Cancer Research

In cancer research, silane derivatives have been explored for their potential as anticancer agents. They were found to induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis .

Pharmacokinetic Properties

Understanding the pharmacokinetics of Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionHigh
DistributionWidely distributed
MetabolismHepatic
ExcretionRenal
BioavailabilityModerate

These properties suggest that the compound may be effectively absorbed and utilized within biological systems, making it a candidate for further therapeutic development .

Scientific Research Applications

1. Building Block for Organic Synthesis

Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- serves as a crucial building block in organic synthesis, particularly in Diels-Alder reactions. Its conjugated diene structure allows it to react with electron-deficient dienophiles to form complex cyclic structures essential for synthesizing various natural products and pharmaceuticals .

2. Hydrolysis and Coupling Reactions

The hydrolysis of silanes is a significant reaction pathway that produces silanol and hydrogen gas. This reaction can be catalyzed to enhance the rate of hydrogen evolution, which is critical in applications requiring controlled release of hydrogen . Additionally, silanes can participate in addition reactions with alkenes and alkynes, leading to valuable organosilicon products in synthetic organic chemistry .

Applications in Materials Science

1. Adhesives and Sealants

Due to its unique chemical properties, Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- is utilized in formulating adhesives and sealants. The compound's ability to enhance adhesion between organic materials and inorganic substrates makes it valuable in construction and automotive industries .

2. Surface Modification

The compound can modify surfaces to improve hydrophobicity or adhesion properties. This application is particularly useful in coatings for glass and metal surfaces, enhancing durability and resistance to environmental factors .

Analytical Applications

1. Chromatography

Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- is analyzed using reverse-phase high-performance liquid chromatography (HPLC). A typical method involves an acetonitrile-water-phosphoric acid mobile phase for effective separation and analysis of this silane compound . This technique is scalable for preparative separation processes.

Case Studies

Case Study 1: Diels-Alder Reaction

A study demonstrated the effectiveness of Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- as a diene in Diels-Alder reactions. The reaction yielded high selectivity and efficiency in forming cyclic compounds that are precursors for various pharmaceutical agents .

Case Study 2: Surface Treatment

In another study focusing on surface treatments for glass substrates, the application of this silane significantly improved adhesion properties compared to untreated surfaces. The treated surfaces exhibited enhanced resistance to moisture infiltration and mechanical stress .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the properties of Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- , we compare it with three classes of related silanes:

Trimethoxysilyl Amines (e.g., 3-(Triméthoxysilyl)-N-[3-(triméthoxysilyl)propyl]propan-1-amine)

  • Structure : Features amine and trimethoxysilyl groups.
  • Reactivity: Hydrolyzes rapidly in moisture to form silanol intermediates, which condense into siloxane networks. The amine group enables covalent bonding with epoxy or isocyanate matrices.
  • Applications : Widely used as adhesion promoters in epoxy resins and polyurethanes .
  • Comparison : Unlike the target compound, trimethoxysilyl amines lack unsaturated bonds, limiting their utility in free-radical polymerization. The methoxy groups in both compounds ensure moderate hydrolysis rates, but the propenyl group in the target silane introduces additional reactivity for copolymerization.

Lead-Containing Silanes (e.g., Silane, trimethyl[(trimethylplumbyl)oxy]-)

  • Structure : Combines trimethylsilane with lead-based substituents.
  • Reactivity : Lead-silicon bonds are thermally unstable, decomposing above 150°C. These compounds exhibit poor hydrolytic stability due to Pb–O bond susceptibility to moisture.
  • Applications : Historically used in specialized catalysts but phased out due to toxicity concerns .
  • Comparison : The absence of heavy metals in the target compound improves environmental and thermal stability. Its propenyl group also enhances compatibility with organic polymers compared to metalloid-containing silanes.

Vinyl-Functionalized Silanes (e.g., Vinyltrimethoxysilane)

  • Structure : Contains a vinyl group attached to a trimethoxysilane.
  • Reactivity: The vinyl group participates in radical reactions, while methoxy groups enable silanol formation.
  • Applications : Key in rubber vulcanization and glass-fiber sizing.
  • The methoxy group in both compounds ensures comparable hydrolysis rates, but the target’s branched structure may reduce volatility.

Data Table: Key Properties of Comparative Compounds

Compound Substituents Molecular Weight (g/mol) Hydrolysis Rate (Relative) Thermal Stability (°C) Key Applications
Target Silane 3-methoxy-propenyloxy ~220 (estimated) Moderate 200–250 Polymer composites, coatings
Trimethoxysilyl Amine Amine, trimethoxysilyl ~350 High 150–200 Epoxy adhesion promoters
Lead-Containing Silane Trimethylplumbyl ~400 Low <150 Obsolete catalysts
Vinyltrimethoxysilane Vinyl, trimethoxysilyl ~160 High 180–220 Rubber vulcanization

Research Findings and Mechanistic Insights

  • Hydrolysis and Condensation: The target silane’s methoxy group hydrolyzes to silanol, forming Si–O–Si networks upon condensation. Its propenyl group remains intact during this process, enabling post-functionalization .
  • Polymer Compatibility: The propenyl group participates in copolymerization with vinyl monomers (e.g., styrene, acrylates), enhancing interfacial strength in composites. This is absent in amine-functionalized silanes, which rely on hydrogen bonding .

Preparation Methods

Preparation of Zinc Chloride Reagent

  • Reagent-grade zinc chloride (50 g) is heated in an evaporating dish until all water vapor is removed, resulting in a transparent glassy solid.
  • The solid is ground to a fine powder under nitrogen atmosphere and stored in a desiccator over Drierite.

Synthesis of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene

  • Triethylamine (575 g, 5.7 mol) is stirred in a three-necked flask under nitrogen.
  • Zinc chloride powder (10 g, 0.07 mol) is added, and the mixture is stirred for 1 hour at room temperature.
  • A solution of 4-methoxy-3-buten-2-one (250 g, 2.5 mol) in benzene (750 mL) is added rapidly.
  • Chlorotrimethylsilane (542 g, 5.0 mol) is added quickly; the mixture changes color from pink to brown, and heat is evolved.
  • The reaction temperature is maintained below 45°C initially, then heated to 43°C for 12 hours.
  • After cooling, the mixture is poured into ether, filtered through Celite, and the combined ether extracts are evaporated to yield a brown oil.
  • Fractional distillation under reduced pressure yields the desired diene product, boiling at 78–81°C (23 mm Hg), with approximately 5–10% residual ketone impurity.
  • Further distillation can purify the product to approximately 46% yield of pure diene.

Isolation of the Product

  • The product is isolated as a sweet-smelling oil suitable for most synthetic applications.
  • Purification involves fractional distillation using an 18-inch Vigreux column or Widmer column under reduced pressure.
  • Careful control of temperature during distillation is critical to avoid violent reactions or decomposition.

Reaction Scheme Summary

The preparation involves the silylation of 4-methoxy-3-buten-2-one in the presence of zinc chloride and triethylamine, followed by workup and purification:

$$
\text{4-methoxy-3-buten-2-one} + \text{chlorotrimethylsilane} \xrightarrow[\text{ZnCl}_2]{\text{triethylamine}} \text{Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-}
$$

Research Findings and Applications

  • The electron-donating nature of the methoxy and trimethylsiloxy groups confers high nucleophilicity and reactivity to the diene.
  • This compound reacts efficiently with various dienophiles, including maleic anhydride, to yield α,β-unsaturated ketones after mild workup.
  • The preparation method is scalable and reproducible, making it valuable for synthetic organic chemistry applications, particularly in Diels–Alder reactions.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Yield (%) Remarks
Zinc chloride drying Heating ZnCl2 to remove water Until glassy solid N/A Store under dry nitrogen
Formation of diene 4-methoxy-3-buten-2-one, triethylamine, ZnCl2, chlorotrimethylsilane, benzene 0–45°C initially, then 43°C for 12 h 46% (pure diene) Exothermic; control temperature
Workup and purification Ether extraction, Celite filtration, fractional distillation 78–81°C (23 mm Hg) N/A Avoid overheating during distillation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- (Danishefsky’s diene) in laboratory settings?

  • Methodology : The compound is synthesized via silylation of hydroxyl-containing precursors. A representative method involves reacting a methoxy-substituted propenol with trimethylsilyl reagents under catalytic conditions. For example, copper chloride (CuCl₂) catalyzes the reaction between triphenylmethanol and trimethylsilyl cyanide (TMSCN) at 170°C under nitrogen, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate) .
  • Key Data :

CatalystTemperatureYieldPurity
CuCl₂170°C91%>95%

Q. How is the structural integrity of Danishefsky’s diene confirmed post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Distinct signals for methoxy (δ ~3.3 ppm) and trimethylsilyl groups (δ ~0.1 ppm) in 1^1H NMR. 13^{13}C NMR confirms conjugation in the diene system .
  • X-ray Crystallography : Si–O bond lengths (1.6379 Å) and bond angles (139.79°) validate molecular geometry .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 200.35 for C₁₀H₂₀O₂Si) confirm molecular weight .

Q. What purification techniques are effective for oxygen-sensitive silyl ethers like Danishefsky’s diene?

  • Methodology : Use inert atmosphere (N₂/Ar) during column chromatography (silica gel, petroleum ether/EtOAC) to prevent hydrolysis. Recrystallization from low-polarity solvents (e.g., PE/EtOAC mixtures) improves purity .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of Diels-Alder reactions using Danishefsky’s diene?

  • Methodology :

  • Electron-deficient dienophiles (e.g., quinones, maleic anhydride) enhance reaction rates.
  • Solvent effects : Polar aprotic solvents (DMF, THF) stabilize transition states.
  • Temperature control : Low temperatures (−20°C to 0°C) favor endo selectivity .

Q. How do steric and electronic effects influence the crystal packing of trimethylsilyl-protected compounds?

  • Methodology : Analyze van der Waals interactions and π-π stacking via X-ray crystallography. For example, phenyl rings in related silyl ethers form dihedral angles of ~80°–81°, with closest C···C contacts at 3.61 Å .

Q. How can computational models predict the reactivity of Danishefsky’s diene in cycloaddition reactions?

  • Methodology :

  • DFT calculations : Evaluate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-rich diene behavior.
  • Transition state modeling : Simulate steric hindrance from the trimethylsilyl group on reaction pathways .

Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data for silyl ether derivatives?

  • Case Study : Discrepancies in 29^{29}Si NMR chemical shifts may arise from solvent polarity or humidity. Cross-validate using X-ray diffraction (bond lengths) and computational IR spectra (Si–O stretching ~1000–1100 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-
Reactant of Route 2
Reactant of Route 2
Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-

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